6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C₇H₅BrFNO₂ and a CAS number of 1036756-03-2. This compound features a benzene ring substituted with an amino group, a bromine atom, and a fluorine atom, which contribute to its unique chemical properties. The hydrochloride form indicates the presence of hydrochloric acid in its structure, enhancing its solubility in water and making it suitable for various applications in scientific research and drug development .
The compound is synthesized in laboratories and does not have a known natural origin. Its significance lies primarily in its utility as a building block for the synthesis of pharmaceuticals and other organic compounds, particularly in the development of new drugs .
These reactions make it a versatile compound for organic synthesis and medicinal chemistry .
While specific biological activities of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. For example, derivatives of benzoic acids are known for their antimicrobial and anti-inflammatory activities. The presence of halogen atoms (bromine and fluorine) can enhance biological activity by modifying lipophilicity and reactivity, potentially leading to improved pharmacological profiles .
Synthesis of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride typically involves several steps:
This multi-step synthesis allows for the introduction of specific substituents that enhance the compound's utility in various applications.
Interaction studies involving 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride focus on its reactivity with various biological targets. These studies typically assess:
Such studies are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .
Several compounds share structural similarities with 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Bromo-2-fluorobenzoic acid | Contains bromine and fluorine | Lacks amino group; primarily used as an intermediate |
4-Amino-3-bromo-benzoic acid | Contains an amino group at a different position | Different substitution pattern affects reactivity |
5-Amino-2-bromobenzoic acid | Similar halogen presence | Different position of amino group influences properties |
6-Bromo-3-chloro-2-fluorobenzoic acid | Contains chlorine instead of fluorine | Variation in halogen affects biological activity |
The unique combination of an amino group, bromine, and fluorine at specific positions on the benzene ring makes 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride distinctive among these compounds. This configuration may enhance its reactivity and potential applications in medicinal chemistry .
6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride possesses the molecular formula C₇H₆BrClFNO₂ and maintains a molecular weight of 270 daltons. The compound exists as a hydrochloride salt of the parent 6-amino-3-bromo-2-fluorobenzoic acid, which carries the Chemical Abstracts Service registry number 1036756-03-2 for the base compound. The hydrochloride salt variant specifically holds the Chemical Abstracts Service number 1637774-84-5.
The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride. The structural arrangement features a benzene ring with three substituents: an amino group (-NH₂) positioned at the 6-carbon, a bromine atom (-Br) at the 3-carbon, and a fluorine atom (-F) at the 2-carbon relative to the carboxylic acid functionality. This specific substitution pattern creates a unique chemical environment that influences both the compound's reactivity and physical properties.
The base compound 6-amino-3-bromo-2-fluorobenzoic acid exhibits a molecular weight of 234.02 grams per mole with the molecular formula C₇H₅BrFNO₂. The conversion to the hydrochloride salt form involves protonation of the amino group followed by association with a chloride counterion, resulting in enhanced water solubility characteristics compared to the parent acid.
Property | 6-Amino-3-bromo-2-fluorobenzoic acid | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₇H₅BrFNO₂ | C₇H₆BrClFNO₂ |
Molecular Weight | 234.02 g/mol | 270 g/mol |
Chemical Abstracts Service Number | 1036756-03-2 | 1637774-84-5 |
International Union of Pure and Applied Chemistry Name | 6-amino-3-bromo-2-fluorobenzoic acid | 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
The development of halogenated benzoic acid derivatives traces its origins to the foundational work on benzoic acid itself, which was first discovered in the sixteenth century through the dry distillation of gum benzoin. Nostradamus first described this process in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The systematic study of benzoic acid's structure was accomplished by Justus von Liebig and Friedrich Wöhler, who determined its composition and investigated its relationship to hippuric acid.
The evolution of halogenated aromatic chemistry progressed significantly during the nineteenth and twentieth centuries with the development of electrophilic aromatic substitution methodologies. The introduction of halogens into aromatic systems required the development of Lewis acidic catalysts such as ferric halides and aluminum halides to activate the halogen species sufficiently to overcome the aromatic stabilization energy. This breakthrough enabled the systematic preparation of brominated and chlorinated aromatic compounds, laying the groundwork for more complex polysubstituted derivatives.
The emergence of fluorine chemistry in organic synthesis marked a particularly significant advancement, as fluorine's unique properties required specialized synthetic approaches. Unlike chlorine and bromine, fluorine incorporation often necessitated alternative methodologies such as the Balz-Schiemann reaction due to elemental fluorine's extreme reactivity. The development of these methodologies enabled the preparation of polyfunctionalized aromatic compounds containing multiple halogen substituents.
The specific compound 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride represents a convergence of these historical developments, combining amino functionality with dual halogenation in a controlled manner. The compound's synthesis involves modern organic chemistry techniques that build upon centuries of aromatic chemistry development, particularly in the pharmaceutical industry where such building blocks have become essential components for drug discovery and development.
6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride belongs to the broader classification of halogenated aromatic carboxylic acids, specifically within the subfamily of polyhalogenated benzoic acid derivatives. The compound exhibits characteristics typical of both amino acids and halogenated aromatics, creating a unique position within organic compound classification systems.
Within the halogenated aromatic compound family, this molecule represents a tri-substituted benzene derivative where two different halogens (bromine and fluorine) occupy distinct positions on the aromatic ring. This dual halogenation pattern is relatively uncommon compared to monohalogenated aromatics, placing the compound in a specialized category of polyhalogenated organic molecules. The presence of both electron-withdrawing halogens and an electron-donating amino group creates a complex electronic environment that influences the compound's chemical behavior.
The aromatic halogenation chemistry underlying this compound's structure follows established electrophilic aromatic substitution mechanisms. Bromination typically occurs through the activation of molecular bromine with Lewis acidic catalysts such as aluminum bromide or ferric bromide, generating electrophilic bromine species capable of reacting with the aromatic ring. The bromination process involves the formation of a sigma complex intermediate followed by proton elimination to restore aromaticity.
Structural comparison with related halogenated benzoic acid derivatives reveals the unique positioning of functional groups in 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride. Unlike simpler halogenated benzoic acids such as 3-bromo-2-fluorobenzoic acid, this compound incorporates an additional amino substituent that significantly alters its electronic properties and reactivity profile. The compound also differs from other amino-halogenated benzoic acids such as 3-amino-2-bromo-6-fluorobenzoic acid, where the relative positions of the substituents create different steric and electronic environments.
Compound Class | Example | Substitution Pattern | Electronic Character |
---|---|---|---|
Monohalogenated benzoic acids | 3-Bromobenzoic acid | Single halogen | Electron-withdrawing |
Dihalogenated benzoic acids | 3-Bromo-2-fluorobenzoic acid | Two halogens | Strongly electron-withdrawing |
Amino-halogenated benzoic acids | 6-Amino-3-bromo-2-fluorobenzoic acid | Amino plus halogens | Mixed electronic effects |
Polysubstituted salts | 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | Multiple functionalities plus salt | Complex reactivity profile |
6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride serves as a versatile synthetic building block in contemporary organic chemistry applications, particularly within pharmaceutical intermediate synthesis and complex organic molecule construction. The compound's unique combination of functional groups enables multiple synthetic transformation pathways, making it valuable for constructing diverse molecular architectures.
The synthetic utility of this compound derives from the complementary reactivity patterns of its functional groups. The amino group provides nucleophilic character and can participate in condensation reactions, reductive amination processes, and heterocycle formation. The carboxylic acid functionality enables esterification, amidation, and other carbonyl-based transformations. The halogen substituents, particularly the bromine atom, serve as excellent leaving groups for nucleophilic substitution reactions and can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille coupling processes.
The fluorine substituent contributes unique properties to the molecular framework, including enhanced metabolic stability and altered lipophilicity when incorporated into pharmaceutical compounds. Fluorine's strong electron-withdrawing character also influences the reactivity of other functional groups within the molecule, creating opportunities for selective synthetic transformations.
Industrial applications of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride extend beyond simple synthetic transformations to include its role as an intermediate in pharmaceutical development. The compound's structural features make it particularly suitable for constructing biologically active molecules where the combination of amino, halogen, and carboxylic acid functionalities provides optimal pharmacological properties.
The compound's significance in medicinal chemistry stems from its ability to serve as a scaffold for drug discovery programs. The multiple reactive sites enable structure-activity relationship studies where individual functional groups can be systematically modified to optimize biological activity, selectivity, and pharmacokinetic properties. This versatility has established the compound as a valuable component in pharmaceutical chemistry libraries and drug discovery platforms.
Synthetic Application | Reactive Site | Transformation Type | Product Utility |
---|---|---|---|
Cross-coupling reactions | Bromine substituent | Carbon-carbon bond formation | Complex aromatic systems |
Amide formation | Carboxylic acid group | Condensation chemistry | Pharmaceutical intermediates |
Heterocycle synthesis | Amino group | Cyclization reactions | Bioactive scaffolds |
Esterification | Carboxylic acid group | Nucleophilic substitution | Prodrug formation |
Nucleophilic substitution | Halogen substituents | Displacement reactions | Functionalized aromatics |
6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride represents a polysubstituted aromatic carboxylic acid derivative with the molecular formula C₇H₅BrFNO₂·HCl and a molecular weight of 270.49 g/mol [1]. The free acid form (CAS: 1036756-03-2) has a molecular weight of 234.02 g/mol, while the hydrochloride salt form carries the CAS number 1637774-84-5 [2] [1]. The compound features a benzene ring substituted with three functional groups: an amino group at position 6, a bromine atom at position 3, and a fluorine atom at position 2, with a carboxylic acid group at position 1 [3].
The molecular geometry is characterized by the planar aromatic ring system with the carboxylic acid group maintaining coplanarity with the benzene ring [4]. The presence of multiple electronegative substituents (bromine and fluorine) creates significant electronic effects on the aromatic system [4]. The canonical SMILES notation for the compound is C1=CC(=C(C(=C1N)C(=O)O)F)Br, with the InChI key NUEJVMJQKLRHCO-UHFFFAOYSA-N [3] [1].
Table 1: Basic Molecular Properties
Property | Value |
---|---|
CAS Number (Free acid) | 1036756-03-2 |
CAS Number (Hydrochloride) | 1637774-84-5 |
Molecular Formula (Free acid) | C₇H₅BrFNO₂ |
Molecular Formula (Hydrochloride) | C₇H₅BrFNO₂·HCl |
Molecular Weight (Free acid) | 234.02 g/mol |
Molecular Weight (Hydrochloride) | 270.49 g/mol |
IUPAC Name (Free acid) | 6-amino-3-bromo-2-fluorobenzoic acid |
IUPAC Name (Hydrochloride) | 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride |
The compound exhibits a heavy atom count of 12 with zero rotatable bonds, indicating a rigid molecular structure [2]. The topological polar surface area is calculated as 63.32 Ų, with three hydrogen bond acceptors and two hydrogen bond donors [2]. The carbon bond saturation (Fsp3) value of 0 confirms the purely aromatic nature of the carbon framework [5].
The crystallographic data for 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride indicates formation of a stable crystal lattice structure [1]. The compound exists as a powder in its solid state with a white to off-white appearance [6] [1]. The crystal system exhibits characteristics typical of halogenated aromatic carboxylic acid derivatives, with intermolecular hydrogen bonding playing a crucial role in crystal packing [4] [7].
Comparative analysis with similar halogenated benzoic acid derivatives suggests that the crystal structure likely adopts a monoclinic system, consistent with the structural patterns observed in related compounds [8]. The presence of the hydrochloride salt form enhances crystal stability through ionic interactions between the protonated amino group and the chloride anion [1].
Table 2: Crystallographic and Physical Properties
Property | Value |
---|---|
Physical Form | Powder |
Color | White to off-white |
Crystal System | Likely monoclinic |
Storage Temperature | Room temperature |
Purity (Typical) | 95-98% |
Stability | Stable under normal conditions |
The predicted boiling point of 6-amino-3-bromo-2-fluorobenzoic acid is 335.3±42.0°C, reflecting the influence of multiple halogen substituents on the thermal properties [3]. The density is estimated at 1.8±0.1 g/cm³, which is consistent with the presence of heavy atoms (bromine) in the molecular structure [9] [10]. The flash point is predicted to be 161.1±27.9°C, indicating moderate thermal stability [10].
Thermodynamic studies on related halogenated benzoic acid derivatives indicate that the presence of multiple substituents significantly affects the enthalpy of formation and sublimation energies [11] [12]. The fluorine substituent contributes to increased intermolecular interactions, while the bromine atom adds substantial molecular weight and polarizability [12]. The predicted pKa value for similar amino-substituted fluorobenzoic acids ranges from 2.13 to 4.60, suggesting moderate acidity [13] [14].
Table 3: Thermodynamic Properties
Property | Value |
---|---|
Boiling Point (Predicted) | 335.3±42.0 °C |
Density (Predicted) | 1.8±0.1 g/cm³ |
Flash Point (Predicted) | 161.1±27.9 °C |
Melting Point | Not determined |
Heat Capacity | Not reported |
Entropy | Not reported |
The nuclear magnetic resonance spectral characteristics of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride would be expected to show distinct patterns due to the multiple substituents on the aromatic ring [15]. The proton nuclear magnetic resonance spectrum would display signals corresponding to the aromatic protons, which would be significantly influenced by the electron-withdrawing effects of the bromine and fluorine substituents [15]. The amino group protons would appear as a characteristic signal, potentially broadened due to rapid exchange in the hydrochloride salt form [15].
The carbon-13 nuclear magnetic resonance spectrum would show characteristic signals for the aromatic carbons, with the carbonyl carbon appearing in the typical carboxylic acid region [15]. The presence of fluorine would create characteristic coupling patterns in both proton and carbon spectra, providing definitive structural confirmation [15]. The fluorine-19 nuclear magnetic resonance would show a single peak corresponding to the aromatic fluorine substituent [15].
The infrared spectroscopic profile of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride would exhibit characteristic absorption bands corresponding to the various functional groups present [16] [17]. The carbonyl stretch of the carboxylic acid group would appear in the range of 1650-1750 cm⁻¹, while the hydroxyl stretch would be observed in the broad region around 2500-3300 cm⁻¹ [16]. The amino group would contribute bands in the 3200-3500 cm⁻¹ region [16].
The carbon-fluorine stretching vibrations would appear in the characteristic region around 1000-1300 cm⁻¹, with the exact position influenced by the electronic environment of the aromatic ring [16] [17]. The carbon-bromine stretch would be observed at lower frequencies, typically below 700 cm⁻¹ [16]. Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and the carbon-halogen bonds [18] [16].
Mass spectrometric analysis of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride would show the molecular ion peak at m/z 234 for the free acid form, with characteristic fragmentation patterns [19]. The bromine isotope pattern would be clearly visible, showing the characteristic 1:1 ratio of peaks separated by 2 mass units [19]. Loss of the carboxylic acid group (45 mass units) would be a common fragmentation pathway [19].
The presence of the amino group would lead to characteristic fragmentations, potentially including loss of ammonia (17 mass units) or formation of stable aromatic cation radicals [19]. The fluorine substituent would remain largely intact during fragmentation due to the strong carbon-fluorine bond [19]. Electrospray ionization mass spectrometry would be particularly suitable for analysis of the hydrochloride salt form [19].
The ultraviolet-visible absorption spectrum of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride would show characteristic absorption bands arising from the conjugated aromatic system [20] [21]. The presence of the amino group would contribute to extended conjugation, potentially shifting absorption maxima to longer wavelengths compared to the unsubstituted benzoic acid [20]. The electron-withdrawing effects of the bromine and fluorine substituents would influence the electronic transitions [20].
The compound would likely exhibit absorption in the ultraviolet region, with potential weak absorption extending into the visible region due to the extended conjugation [20] [21]. The exact wavelengths would depend on the specific electronic environment created by the multiple substituents [20]. Fluorescence properties, if present, would be influenced by the heavy atom effect of bromine, which typically quenches fluorescence [20].
The solubility behavior of 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride is influenced by the presence of multiple polar functional groups and the ionic nature of the hydrochloride salt [6] [1]. The compound shows enhanced water solubility compared to the free acid form due to the formation of the hydrochloride salt [1]. The LogP value of 1.8686 indicates moderate lipophilicity for the free acid form [2].
Table 4: Solubility and Solution Properties
Property | Value |
---|---|
LogP (Partition Coefficient) | 1.8686 |
Topological Polar Surface Area | 63.32 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Water Solubility | Enhanced as hydrochloride salt |
Organic Solvent Solubility | Moderate |
The presence of the amino group provides sites for hydrogen bonding, while the carboxylic acid group contributes to the overall polarity [2] [1]. The bromine and fluorine substituents add to the molecular complexity, affecting both solubility and solution stability [2]. The hydrochloride salt form typically exhibits improved solubility in polar protic solvents compared to the free acid [1].